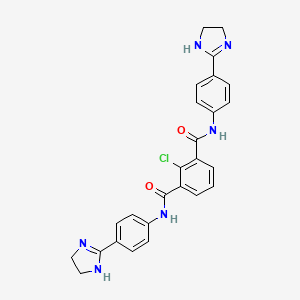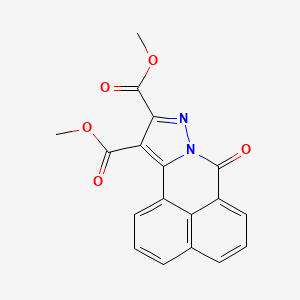
6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine is a heterocyclic compound that features a unique combination of pyridine, thiophene, and diazepine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions to form the desired heterocyclic structure. For instance, the reaction may involve the use of methylthio-substituted pyridine and thiophene derivatives, followed by cyclization with diazepine-forming agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the diazepine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Wissenschaftliche Forschungsanwendungen
6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-[1,2,5]Thiadiazolo[3,4-e]thieno[3,2-b]indole: This compound shares a similar heterocyclic structure but with different substituents.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine: Another compound with a diazepine ring but different fused heterocycles.
Uniqueness
6-(Methylthio)-10H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepine is unique due to its specific combination of pyridine, thiophene, and diazepine rings, along with the presence of a methylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
66077-84-7 |
|---|---|
Molekularformel |
C11H9N3S2 |
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
8-methylsulfanyl-5-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene |
InChI |
InChI=1S/C11H9N3S2/c1-15-11-7-5-16-6-9(7)13-10-8(14-11)3-2-4-12-10/h2-6H,1H3,(H,12,13) |
InChI-Schlüssel |
RTWXQALODKIXNT-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=C(NC3=CSC=C31)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















